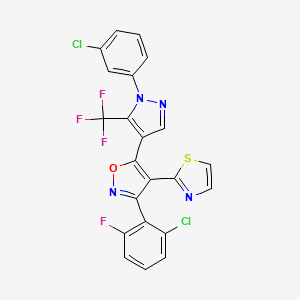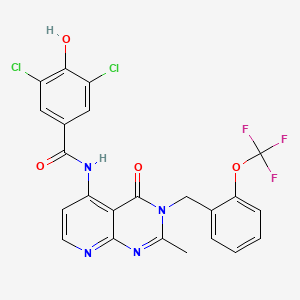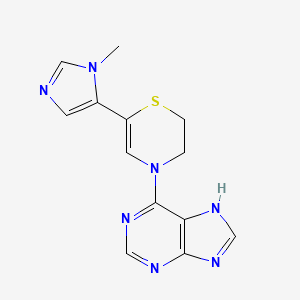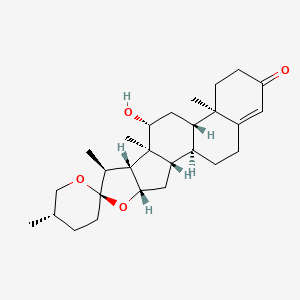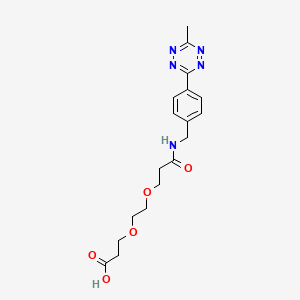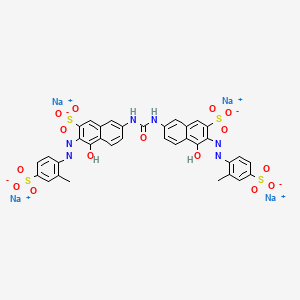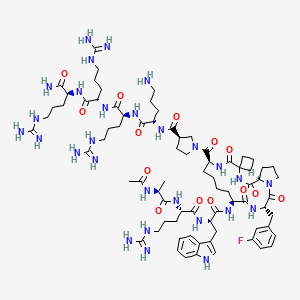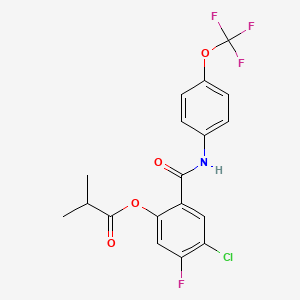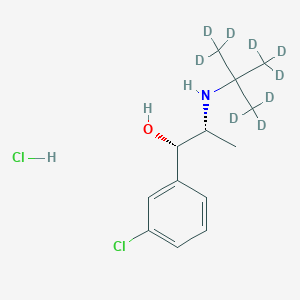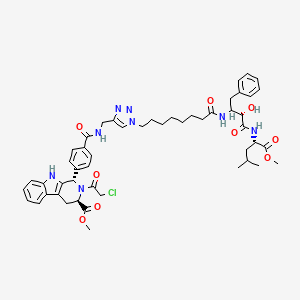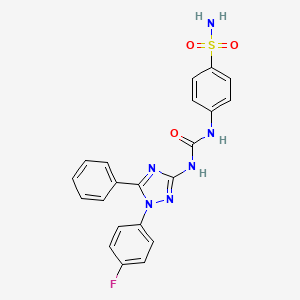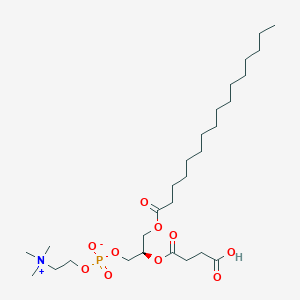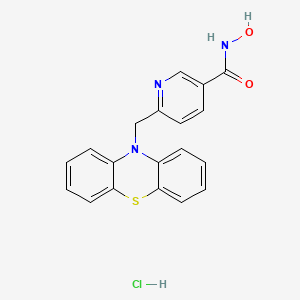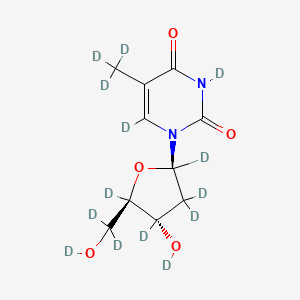
Thymidine-d14
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thymidine-d14 is a deuterium-labeled form of thymidine, a pyrimidine deoxynucleoside. Thymidine is a specific precursor of deoxyribonucleic acid and is used as a cell synchronizing agent. This compound is primarily used in scientific research to study DNA synthesis and cell cycle dynamics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Thymidine-d14 is synthesized by incorporating deuterium, a stable isotope of hydrogen, into the thymidine molecule. The synthesis involves the selective replacement of hydrogen atoms with deuterium atoms in the thymidine structure. This process can be achieved through various chemical reactions, including catalytic hydrogenation and deuterium exchange reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using deuterium gas and thymidine as starting materials. The reaction is typically carried out under controlled conditions to ensure high yield and purity of the final product. The process may involve multiple steps, including purification and crystallization, to obtain this compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Thymidine-d14 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound derivatives.
Reduction: this compound can be reduced to form deuterated thymidine analogs.
Substitution: This compound can undergo substitution reactions to replace specific functional groups with other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions include various deuterated thymidine analogs and derivatives, which are used in further scientific research and applications .
Applications De Recherche Scientifique
Thymidine-d14 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and kinetics.
Biology: Used to synchronize cells in the S phase of the cell cycle, allowing researchers to study cell cycle dynamics and DNA replication.
Medicine: Used in the development of antiviral drugs and cancer treatments by studying the effects of thymidine analogs on DNA synthesis and cell proliferation.
Industry: Used in the production of deuterated compounds for various industrial applications, including pharmaceuticals and materials science
Mécanisme D'action
Thymidine-d14 exerts its effects by incorporating into the DNA molecule during DNA synthesis. The deuterium atoms in this compound replace the hydrogen atoms in the thymidine molecule, resulting in a stable and non-radioactive labeled DNA. This allows researchers to track and study DNA synthesis and cell cycle dynamics without the use of radioactive materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to thymidine-d14 include:
Thymidine: The non-deuterated form of thymidine, commonly used in DNA synthesis studies.
5-Bromo-2’-deoxyuridine (BrdU): A thymidine analog used to label DNA during replication.
5-Chloro-2’-deoxyuridine (CldU): Another thymidine analog used in cell proliferation studies
Uniqueness
This compound is unique due to its deuterium labeling, which provides several advantages over non-deuterated thymidine and other analogs. The incorporation of deuterium enhances the stability of the labeled DNA and allows for more precise and accurate tracking of DNA synthesis and cell cycle dynamics. Additionally, this compound is non-radioactive, making it safer and more convenient for use in various research applications .
Propriétés
Formule moléculaire |
C10H14N2O5 |
|---|---|
Poids moléculaire |
256.31 g/mol |
Nom IUPAC |
3,6-dideuterio-1-[(2R,4S,5R)-2,3,3,4,5-pentadeuterio-4-deuteriooxy-5-[dideuterio(deuteriooxy)methyl]oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1/i1D3,2D2,3D,4D2,6D,7D,8D,13D,14D/hD |
Clé InChI |
IQFYYKKMVGJFEH-BVOBXSGPSA-N |
SMILES isomérique |
[2H]C1=C(C(=O)N(C(=O)N1[C@]2(C([C@]([C@@](O2)([2H])C([2H])([2H])O[2H])([2H])O[2H])([2H])[2H])[2H])[2H])C([2H])([2H])[2H] |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


